molecular formula C14H10ClN3O2S B5164028 N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5164028
M. Wt: 319.8 g/mol
InChI Key: LCNFYGLDKVSTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide may act by inhibiting the activity of certain enzymes and receptors in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to have anticonvulsant effects. N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to protect against neurodegeneration in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its relatively low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is its potential use as an anticancer agent. N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in human cancer patients. Additionally, N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide may have potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized using a multistep process that involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate product is then reacted with 2-thiophenecarboxaldehyde to yield the final product, N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anticonvulsant, and neuroprotective properties. N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has also been evaluated for its potential use as an anticancer agent.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-4-1-2-5-10(9)16-13(19)8-12-17-14(20-18-12)11-6-3-7-21-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNFYGLDKVSTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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